ARCC-4

PROTAC androgen receptor degradation DC50

Researchers studying AR-driven prostate cancer and antiandrogen resistance face the limitation that conventional antagonists like enzalutamide lose efficacy due to AR amplification, point mutations, and intratumoral androgen synthesis. ARCC-4 addresses these failure modes through catalytic VHL-recruited PROTAC degradation-eliminating AR protein rather than merely occupying the ligand-binding domain. • DC50 of ~5 nM with Dmax >95% in VCaP and LNCaP cells; >90% AR loss within 4 h at 100 nM. • Degrades clinically relevant AR mutants including F876L, where enzalutamide acts as an agonist and paradoxically increases PSA expression. • Retains full antiproliferative activity at androgen concentrations up to 1 nM R1881-approximately 10-fold higher than enzalutamide's efficacy threshold-enabling physiologically relevant experimental models without charcoal-stripped serum.

Molecular Formula C53H56F3N7O7S2
Molecular Weight 1024.2 g/mol
Cat. No. B8103543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameARCC-4
Molecular FormulaC53H56F3N7O7S2
Molecular Weight1024.2 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCCCOC4=CC=C(C=C4)C5=CC=C(C=C5)N6C(=S)N(C(=O)C6(C)C)C7=CC(=C(C=C7)C#N)C(F)(F)F)O
InChIInChI=1S/C53H56F3N7O7S2/c1-32-45(72-31-59-32)36-11-9-33(10-12-36)28-58-47(66)43-26-40(64)29-61(43)48(67)46(51(2,3)4)60-44(65)30-69-23-7-8-24-70-41-21-16-35(17-22-41)34-13-18-38(19-14-34)63-50(71)62(49(68)52(63,5)6)39-20-15-37(27-57)42(25-39)53(54,55)56/h9-22,25,31,40,43,46,64H,7-8,23-24,26,28-30H2,1-6H3,(H,58,66)(H,60,65)/t40-,43+,46-/m1/s1
InChIKeyDUPAJELXESPTNF-PPZGWQTASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ARCC-4 AR PROTAC Degrader


ARCC-4 is an enzalutamide-based proteolysis-targeting chimera (PROTAC) that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce ubiquitination and proteasomal degradation of the androgen receptor (AR) [1]. Developed as a chemical biology tool to address mechanisms of resistance to conventional AR antagonists, ARCC-4 achieves a DC50 of approximately 5 nM and a Dmax exceeding 95% in AR-positive prostate cancer cell lines including VCaP and LNCaP [1][2]. As a low-nanomolar AR degrader, ARCC-4 reduces cellular AR protein levels by >95%, degrades clinically relevant AR point mutants associated with antiandrogen resistance, and—unlike enzalutamide—retains antiproliferative activity in high-androgen environments [1].

Mechanism VHL E3 ligase-dependent AR degradation
Model context Enzalutamide-resistant prostate cancer cell models
Assay condition Retains degradation activity in androgen-containing media

Why ARCC-4 Cannot Be Replaced


Conventional androgen receptor antagonists such as enzalutamide operate via an occupancy-based mechanism that requires sustained high drug concentrations to maintain target inhibition and is vulnerable to multiple resistance pathways including AR amplification, activating point mutations, and intratumoral androgen synthesis [1][2]. In contrast, ARCC-4 functions catalytically to eliminate AR protein entirely, circumventing these resistance liabilities [1]. Furthermore, in-class PROTAC compounds differ substantially in degradation efficiency, kinetics, and selectivity profiles depending on the specific E3 ligase ligand, linker composition, and target-binding moiety employed [2]. Direct substitution of ARCC-4 with enzalutamide or other AR PROTACs without verification of equivalent functional activity in the relevant cellular context would compromise experimental reproducibility and interpretation of AR-dependent phenotypes.

ARCC-4 (Degrader) Enzalutamide (Antagonist) Degradation vs. occupancy mechanism; resistance profiles differ
ARCC-4 (VHL-based) Other AR PROTACs Degradation kinetics, selectivity, and E3 ligase dependence may vary

ARCC-4 Comparative Evidence


AR Degradation Potency vs. Enzalutamide

In VCaP prostate cancer cells treated for 20 hours, ARCC-4 induced AR degradation with a DC50 of 5 nM and a Dmax of 98%, representing nearly complete elimination of cellular AR protein [1]. By comparison, the parent inhibitor enzalutamide does not induce AR degradation at any concentration tested [1]. Among related VHL-recruiting AR PROTACs, ARCC-4 (DC50 ~5 nM) occupies an intermediate potency position: it is less potent than ARD-69 (DC50 <1 nM) and ARD-266 (DC50 0.5-1.0 nM), but more potent than ARD-61 (DC50 7.2 nM in LNCaP, 1.0 nM in VCaP) and substantially more potent than the early PROTAC analog 2a which achieved only 47% Dmax without reaching 50% degradation [1][2].

AR Degradation Potency vs. Enzalutamide
Head-to-head
DC50 = 5 nM; Dmax = 98% (VCaP, 20 h)
Supports degradation-dependent AR depletion experiments
Enzalutamide: no degradation; other PROTACs vary in Dmax/DC50
PROTAC androgen receptor degradation DC50

Apoptosis and Proliferation vs. Enzalutamide

In functional assays using AR-amplified castration-resistant prostate cancer (CRPC) cells, ARCC-4 induced apoptosis (measured by caspase-3/7 activation) with an EC50 10-fold lower than that of enzalutamide, while the epimer control PROTAC showed no apoptosis induction [1]. ARCC-4 inhibited the proliferation of VCaP and LNCaP/AR cells at concentrations lower than those required for enzalutamide [1]. Notably, the AR binding affinities of ARCC-4 (IC50 = 36 nM), enzalutamide (IC50 = 70 nM), and the epimer (IC50 = 41 nM) were comparable in radioligand binding assays using [³H]R1881, confirming that the enhanced functional activity of ARCC-4 derives specifically from its degradation mechanism rather than superior target engagement [1].

Apoptosis & Proliferation vs. Enzalutamide
Head-to-head
10-fold lower apoptosis EC50; AR binding IC50 36 nM (comparable to enzalutamide 70 nM)
Degradation mechanism yields enhanced functional potency beyond target binding
Epimer PROTAC lacks apoptosis induction
apoptosis proliferation inhibition enzalutamide resistance

AR-F876L Mutant Degradation

The AR-F876L point mutation confers resistance to enzalutamide by converting the antagonist into an agonist that paradoxically stimulates AR transcriptional activity and PSA upregulation. In LNCaP cells expressing AR-F876L, treatment with enzalutamide increased PSA protein levels, indicative of agonist activity, whereas ARCC-4 treatment decreased PSA levels, consistent with elimination of AR protein and suppression of AR-driven transcription [1]. ARCC-4 effectively degraded the F876L mutant AR protein in both engineered HEK293T overexpression systems and LNCaP/F876L cell models [1]. This differential response is not observed with wild-type AR where both compounds suppress PSA [1].

AR-F876L Mutant Degradation
Head-to-head
PSA decreased by ARCC-4, increased by enzalutamide in LNCaP/F876L cells
Enables study of enzalutamide-resistant AR signaling without agonist confounding
Mutant AR protein degraded; opposite PSA response
AR-F876L mutation enzalutamide resistance agonist switching

Antiproliferative Activity in High-Androgen Conditions

Intratumoral androgen synthesis represents a clinically significant resistance mechanism wherein locally produced androgens compete with AR antagonists to reactivate AR signaling. In VCaP cells co-treated with increasing concentrations of the synthetic androgen R1881, ARCC-4 (1 µM) retained its ability to induce apoptosis and inhibit proliferation up to 1 nM R1881, whereas enzalutamide (1 µM) began losing functional activity at R1881 concentrations above 0.1 nM [1]. ARCC-4 continued to degrade AR in the presence of R1881 up to 1 nM before being out-competed for AR binding at higher concentrations [1].

Antiproliferative Activity in High Androgen
Head-to-head
ARCC-4 retains activity up to 1 nM R1881; enzalutamide loses at 0.1 nM
Supports experiments in androgen-competitive environments
10-fold higher androgen tolerance than enzalutamide
intratumoral androgens enzalutamide resistance R1881 competition

Degradation Kinetics and Mechanism

ARCC-4 exhibits rapid degradation kinetics in prostate cancer cells. In VCaP cells treated with 100 nM ARCC-4, approximately 90% of AR was degraded by 4 hours, with near-complete degradation (>98%) achieved within 12 hours [1]. Similar kinetics were observed in LNCaP cells [1]. Mechanistic validation experiments demonstrated that ARCC-4-mediated AR degradation is blocked by the proteasome inhibitor epoxomicin (2 µM, 1-hour pretreatment) but unaffected by the lysosomal inhibitor bafilomycin (100 nM, 1-hour pretreatment), confirming proteasome-dependent degradation [2]. Additionally, VHL knockdown via esiRNA abolished ARCC-4-induced AR degradation, verifying the requirement for VHL E3 ligase recruitment [2].

Degradation Kinetics & Mechanism
Method context
90% AR loss by 4 h, >98% by 12 h (100 nM); proteasome-dependent, VHL-dependent
Rapid kinetics support time-resolved AR depletion studies
Blocked by epoxomicin; unaffected by bafilomycin; requires VHL
degradation kinetics proteasome dependence VHL dependence

Nuclear Hormone Receptor Selectivity

In T47D breast cancer cells treated with 1 µM ARCC-4 for 24 hours, ARCC-4 had no effect on glucocorticoid receptor (GR) or estrogen receptor (ER) protein levels, while producing a modest decrease in progesterone receptor (PR) A and B levels [1]. In comparison, 50 nM enzalutamide also showed no loss of GR, ER, or PR in the same assay system [1]. The Chemical Probes Portal review notes that ARCC-4 at 1 µM had no effect on GR and ER levels, with modest PR A/B decrease [2].

Nuclear Receptor Selectivity
Head-to-head
No effect on GR, ER; modest PR decrease at 1 µM (T47D, 24 h)
AR-selective degradation with caution for PR crosstalk
Enzalutamide also spares GR/ER/PR at 50 nM
selectivity glucocorticoid receptor progesterone receptor estrogen receptor

ARCC-4 Validated Applications


AR-F876L Mutant Prostate Cancer Model

ARCC-4 is uniquely suited for studies employing AR-F876L mutant prostate cancer models. Unlike enzalutamide, which acts as an agonist on the F876L mutant and paradoxically increases PSA expression, ARCC-4 degrades the mutant protein and suppresses PSA, enabling researchers to interrogate AR-dependent signaling in the enzalutamide-resistant context without confounding agonist effects [1]. This application is directly supported by head-to-head comparison data in LNCaP/F876L cells.

AR Phenotypes Under High Androgen

Experiments conducted in standard fetal bovine serum (FBS)-containing media or under conditions of androgen supplementation benefit from ARCC-4's ability to retain functional activity at androgen concentrations up to 1 nM R1881—a threshold approximately 10-fold higher than the concentration at which enzalutamide loses efficacy [1]. This property reduces the experimental burden of androgen depletion (charcoal-stripped serum) and enables more physiologically relevant modeling of the intratumoral androgen environment.

Degradation vs. Occupancy Pharmacology

The matched AR binding affinities (ARCC-4 IC50 = 36 nM; enzalutamide IC50 = 70 nM) combined with the 10-fold functional potency advantage of ARCC-4 in apoptosis assays provide a validated system for discriminating degradation-dependent biological effects from simple target occupancy [1]. Researchers can use the ARCC-4/enzalutamide pair, alongside the inactive epimer control, to assign phenotypic outcomes specifically to AR protein elimination versus competitive inhibition of ligand binding.

Proteasome and VHL-Dependent AR Depletion

ARCC-4's validated mechanism—blocked by epoxomicin but not bafilomycin, and abolished by VHL knockdown—makes it an appropriate tool for studies investigating ubiquitin-proteasome pathway function or VHL-dependent processes [1]. The rapid degradation kinetics (>90% AR loss within 4 hours at 100 nM) also support time-resolved experiments examining immediate downstream consequences of AR protein loss [1].

Application
Selection Property
Validation Focus
Enzalutamide-resistant AR models
Mutant AR degradation capability
PSA suppression endpoint
Androgen-competitive assay conditions
Functional activity under androgen challenge
Proliferation inhibition maintenance
Degradation vs. occupancy pharmacology
Matched binding affinity, divergent mechanism
Apoptosis endpoint discrimination
Ubiquitin-proteasome pathway studies
Proteasome and VHL dependence
Mechanism-of-action verification

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